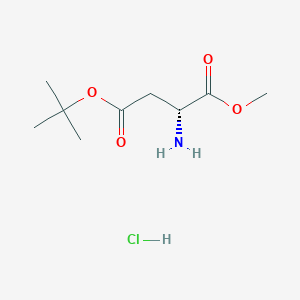

D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.69 g/mol. The purity is usually 95%.

The exact mass of the compound D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) is 239.0924357 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride (H-D-Asp(OtBu)-OMe.HCl) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Bioactive Molecules

H-D-Asp(OtBu)-OMe.HCl is utilized in the synthesis of bioactive molecules, particularly indole derivatives. These compounds are significant due to their presence in natural products and pharmaceuticals. They exhibit a range of biological activities and are used in the treatment of cancer, microbial infections, and various disorders .

Development of Pharmaceuticals

The compound serves as a precursor in the development of pharmaceuticals. Its role in the synthesis of complex molecules is crucial, especially in creating drugs with indole structures, which are common in many therapeutic agents .

Research in Heterocyclic Chemistry

In heterocyclic chemistry, H-D-Asp(OtBu)-OMe.HCl is a key reagent for constructing heterocycles like indoles and imidazoles. These heterocycles are foundational structures in many functional molecules used across different fields, including medicine and materials science .

Catalysis and Green Chemistry

This compound is also important in catalysis and green chemistry applications. It is involved in reactions that form the basis of environmentally friendly synthesis methods, contributing to sustainable chemical practices .

Antioxidant and Antibacterial Studies

H-D-Asp(OtBu)-OMe.HCl is used in the synthesis of compounds with antioxidant and antibacterial properties. These synthesized compounds are then tested for their efficacy in scavenging free radicals and chelating metals, which is vital in developing new treatments and preserving food .

Educational and Methodological Research

Lastly, it is used in educational settings and methodological research to teach and develop new synthetic routes. This helps in advancing organic chemistry education and research methodologies .

作用機序

Target of Action

The primary target of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride, also known as D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride, is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are glutamate-gated transmembrane ion channels that play essential roles in synaptic plasticity and memory function . They are widely distributed in the central nervous system (CNS) and have also been found to be up-regulated in a variety of cancer cells and tumors .

Mode of Action

The compound acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .

Biochemical Pathways

The compound affects the glutamate/NMDAR axis, which has been shown to lead to acute lung injury, pulmonary hypertension, and diabetes . The specific metabolic role of the glutamate/nmdar axis is still unclear . In cancer cells, NMDA receptor antagonists have been found to affect cell viability and interfere with tumor growth .

Pharmacokinetics

It’s known that the compound is water-soluble , which may influence its bioavailability and distribution in the body.

Result of Action

The activation of NMDARs by this compound can lead to various cellular effects. For instance, in cancer cells, NMDA receptor antagonists have been found to inhibit growth by reducing or stopping NMDA receptor activity . Moreover, the addition of D-Ser, D-Ala, or D-Asp can significantly reverse the antiproliferative effect on human skin cells triggered by NMDA antagonists .

特性

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2R)-2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYKWYAIJZEDNG-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)